CYCLO(-SER-TYR)

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10-12(18)13-9(11(17)14-10)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6H2,(H,13,18)(H,14,17)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYMARRIVIIBNV-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]2C(=O)N[C@H](C(=O)N2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176156 |

Source

|

| Record name | Cyclo(seryltyrosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21754-31-4 |

Source

|

| Record name | Cyclo(seryltyrosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021754314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(seryltyrosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation and Characterization of CYCLO(-SER-TYR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYCLO(-SER-TYR), a cyclic dipeptide with the systematic IUPAC name (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, has emerged as a molecule of significant interest in the fields of natural product chemistry and drug discovery.[1][2] This guide provides a comprehensive technical overview of the methodologies and analytical techniques integral to the elucidation of its structure and the characterization of its physicochemical and biological properties. As a diketopiperazine, its constrained cyclic structure imparts notable stability, making it an attractive scaffold for therapeutic development.[3] This document will detail the theoretical and practical aspects of its structural analysis, including advanced spectroscopic and spectrometric techniques, and summarize its known biological activities, offering a valuable resource for researchers engaged in the study of this and related cyclic peptides.

Introduction to CYCLO(-SER-TYR)

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of natural products biosynthesized by a variety of organisms. Their inherent structural rigidity and stability against enzymatic degradation make them compelling candidates for drug development. CYCLO(-SER-TYR) is a CDP composed of serine and tyrosine residues.

Molecular Structure and Basic Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 250.25 g/mol | [1][2] |

| IUPAC Name | (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | [2] |

| CAS Number | 21754-31-4 | [1] |

| Appearance | Off-white powder | [1][4] |

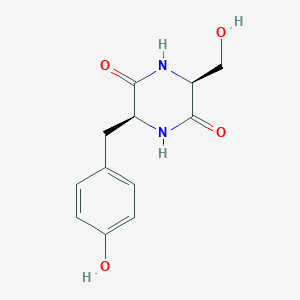

Below is the 2D chemical structure of CYCLO(-SER-TYR).

Structural Elucidation Methodologies

The definitive identification of CYCLO(-SER-TYR) necessitates a multi-faceted analytical approach. The following sections detail the key techniques and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules. For CYCLO(-SER-TYR), a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous assignment of all atoms and their connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified CYCLO(-SER-TYR) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical to avoid exchange of labile protons (e.g., NH, OH) with the solvent.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different types of protons and their immediate electronic environment.

-

¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. This reveals the number of chemically distinct carbon atoms.

-

2D NMR - COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing vicinal and geminal proton relationships.

-

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

-

2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments and confirming the cyclic structure.

Causality in Experimental Choices:

-

DMSO-d₆ as a solvent: This solvent is often preferred for peptides as it minimizes the exchange of amide and hydroxyl protons, allowing for their observation in the ¹H NMR spectrum.

-

COSY: Essential for tracing the spin systems within the serine and tyrosine residues. For example, it will show the correlation from the α-proton to the β-protons in each amino acid side chain.

-

HSQC: Provides a direct link between the proton and carbon frameworks, simplifying the assignment process.

-

HMBC: Critical for confirming the peptide bond linkages and the cyclic nature of the molecule by observing correlations between the α-proton of one residue and the carbonyl carbon of the other.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of CYCLO(-SER-TYR) and to confirm its amino acid sequence through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). This will provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Select the protonated molecular ion ([M+H]⁺) of CYCLO(-SER-TYR) and subject it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Expected Fragmentation Pattern:

The fragmentation of cyclic dipeptides in MS/MS typically involves the cleavage of the diketopiperazine ring. For CYCLO(-SER-TYR), characteristic losses corresponding to the side chains of serine and tyrosine would be expected, confirming the constituent amino acids.

X-ray Crystallography

While NMR and MS can provide strong evidence for the structure of CYCLO(-SER-TYR), single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural determination.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary challenge is to grow single crystals of sufficient quality. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic positions are deduced and refined to yield the final crystal structure.

Synthesis of CYCLO(-SER-TYR)

The chemical synthesis of CYCLO(-SER-TYR) is essential for confirming its structure and for producing larger quantities for biological evaluation. Both solid-phase and solution-phase methods can be employed.

Solid-Phase Peptide Synthesis (SPPS) Approach:

SPPS offers advantages in terms of ease of purification of intermediates.[5][6] A general workflow is as follows:

-

Resin Preparation: Start with a suitable resin, for example, a 2-chlorotrityl chloride resin.

-

First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Fmoc-Tyr(tBu)-OH) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus.

-

Coupling: Couple the next amino acid (e.g., Fmoc-Ser(tBu)-OH) to the free amine.

-

Cleavage from Resin: Cleave the linear dipeptide from the resin while keeping the side-chain protecting groups intact.

-

Cyclization: Cyclize the linear peptide in solution under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Deprotection and Purification: Remove the side-chain protecting groups and purify the final product by reverse-phase HPLC.

Physicochemical and Biological Characterization

Physicochemical Properties

A summary of the known and predicted physicochemical properties of CYCLO(-SER-TYR) is presented below.

| Property | Value | Source |

| Boiling Point (Predicted) | 679.1 ± 45.0 °C | [1] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.90 ± 0.15 | [1] |

| Storage Temperature | -15°C | [1] |

Biological Activities

CYCLO(-SER-TYR) and related cyclic dipeptides have been reported to exhibit a range of biological activities.

Antibacterial Activity:

While specific data for CYCLO(-SER-TYR) is limited in the readily available literature, the related compound, cyclo(L-Pro-L-Tyr), has demonstrated antibacterial activity against plant pathogens.

| Organism | MIC (µg/mL) | Source |

| Xanthomonas axonopodis pv. citri | 31.25 | [2] |

| Ralstonia solanacearum | 31.25 | [2] |

Anticancer Activity:

The cytotoxic effects of cyclic dipeptides against various cancer cell lines have been documented, suggesting potential for CYCLO(-SER-TYR) in this area. However, specific IC₅₀ values for CYCLO(-SER-TYR) are not widely reported and would require dedicated experimental evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CYCLO(-SER-TYR) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion

The structural elucidation and characterization of CYCLO(-SER-TYR) rely on a synergistic combination of advanced analytical techniques. NMR spectroscopy provides the foundational constitutional and configurational information, mass spectrometry confirms the molecular weight and sequence, and X-ray crystallography offers the definitive three-dimensional structure. The synthesis of this cyclic dipeptide is crucial for verifying its structure and for enabling further biological studies. The reported biological activities of related compounds highlight the potential of CYCLO(-SER-TYR) as a lead molecule in drug discovery. This guide provides a comprehensive framework for researchers to approach the study of this and other cyclic dipeptides.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

PubChem. (n.d.). Cyclo(seryltyrosyl). National Center for Biotechnology Information. Retrieved from [Link]

-

Biotide Core. (n.d.). Cyclophase Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.

- Wattana-Amorn, P., et al. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(15), 1754-1757.

- RSC Publishing. (2019). Solid phase synthesis of TyrT, a thymine–tyrosine conjugate with poly(A) RNA-binding ability. RSC Advances, 9(3), 1548-1555.

- Frontiers. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 321.

- ACS Publications. (2024).

-

ResearchGate. (n.d.). Mass spectra corresponding to the cyclo(L-Pro-l-Tyr) molecule were obtained in bacterial extracts of gram-negative strains through UHPLC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectrum of cyclo(L‐Pro‐L‐Tyr) in D2O solution under basic conditions. Retrieved from [Link]

- Taylor & Francis Online. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(15), 1754-1757.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Characterization of the Macrocyclic Tetrapeptide cyclo[Pro-Sar-Phe-d-Phe]: A Mixed Opioid Receptor Agonist-Antagonist Following Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYCLO(-SER-TYR) CAS#: 21754-31-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Isolation of CYCLO(-SER-TYR): A Technical Guide to Its Natural Sources and Purification

Abstract

Cyclodipeptides (CDPs), or 2,5-diketopiperazines (DKPs), represent a class of highly stable cyclic peptides with a broad spectrum of biological activities, making them compelling scaffolds for drug discovery.[1][2] This technical guide focuses on CYCLO(-SER-TYR), a specific CDP composed of serine and tyrosine residues.[3] We delve into its known, albeit limited, natural sources and provide a comprehensive, field-proven methodology for its isolation and purification. This guide synthesizes established protocols for analogous tyrosine-containing cyclodipeptides to propose a robust workflow, from microbial fermentation and extraction to high-resolution chromatographic separation and structural verification. The detailed protocols, logical workflows, and explanatory insights are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to isolate and study this and other related bioactive compounds.

Introduction to CYCLO(-SER-TYR) and the Diketopiperazine Scaffold

Cyclodipeptides are the smallest and most common cyclic peptides found in nature, produced as secondary metabolites by a vast array of organisms including bacteria, fungi, plants, and animals.[4][5] Their defining feature is the 2,5-diketopiperazine ring, a six-membered ring formed from the condensation of two α-amino acids.[1] This constrained cyclic structure confers remarkable stability against proteolytic degradation compared to their linear counterparts, a highly desirable trait for therapeutic candidates.

CYCLO(-SER-TYR), formally (3S,6S)-3-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a member of this family, formed from L-serine and L-tyrosine residues.[3][6] The presence of the tyrosine residue, with its phenolic side chain, is common in many bioactive CDPs and often contributes to receptor interaction and biological function.[7] While the specific bioactivities of CYCLO(-SER-TYR) are still under-explored, its structural features suggest potential value in pharmaceutical and biochemical research.[8]

Natural Sources of CYCLO(-SER-TYR)

The documented natural occurrences of CYCLO(-SER-TYR) are currently limited. The PubChem database notes its isolation from a source used in traditional Chinese medicine: Chuanshanjia, the scales of the pangolin (Manis pentadactyla Linnaeus).[3] This unique origin highlights the vast and sometimes unconventional reservoirs of natural products.

However, the broader family of cyclodipeptides is most prolifically produced by microorganisms. Genera such as Streptomyces, Bacillus, Pseudomonas, and fungi like Alternaria are well-documented producers of various CDPs, including many tyrosine-containing analogues like cyclo(Pro-Tyr).[9][10][11] Therefore, it is highly probable that CYCLO(-SER-TYR) may also be synthesized by uncharacterized microbial strains, particularly those from marine or soil environments, which are rich sources of novel bioactive compounds.[9][12]

Table 1: Documented Sources of Selected Tyrosine-Containing Cyclodipeptides

| Cyclodipeptide | Documented Natural Source(s) | Reference(s) |

| CYCLO(-SER-TYR) | Pangolin Scales (Manis pentadactyla) | [3] |

| Cyclo(Pro-Tyr) | Streptomyces sp., Pseudomonas sp., Alternaria alternata, Corynebacterium tuberculostearicum | [9][10][11] |

| Cyclo(Tyr-Phe) | Bacillus sp. | [4] |

| Cyclo(Tyr-Pro) | Pseudomonas fluorescens | [11] |

A Generalized Protocol for Isolation and Purification from Microbial Sources

Given the scarcity of specific isolation protocols for CYCLO(-SER-TYR), this section presents a robust, generalized methodology adapted from established procedures for isolating similar cyclodipeptides from microbial fermentation broths.[4][9] This workflow is based on sound chromatographic principles and serves as a validated starting point for researchers.

Rationale Behind the Methodological Choices

The isolation strategy is predicated on the physicochemical properties of CYCLO(-SER-TYR). It is a moderately polar molecule, soluble in organic solvents like ethyl acetate but also possessing some water solubility due to its amide bonds and hydroxyl groups. The workflow proceeds from large-scale, low-resolution techniques (solvent extraction) to high-resolution, high-specificity techniques (preparative HPLC) to achieve high purity.

Workflow Overview

The process can be visualized as a multi-stage cascade designed to systematically remove impurities and enrich the target compound.

Caption: Overall workflow for the isolation of CYCLO(-SER-TYR).

Detailed Experimental Protocol

Part A: Fermentation and Extraction

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Nutrient Broth) with a single colony of the producing microorganism (e.g., Streptomyces sp.). Incubate at 30-37°C with shaking for 48 hours to generate a starter culture.[4]

-

Production Culture: Use the starter culture to inoculate a larger volume of production medium. Incubate for 5-7 days to allow for the accumulation of secondary metabolites.[4]

-

Harvest and Cell Separation: Centrifuge the fermentation broth at high speed (e.g., 8,000 x g for 20 minutes) to pellet the microbial cells. Decant and collect the supernatant, which contains the secreted cyclodipeptides.[4]

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate. The choice of ethyl acetate is critical; it is effective at extracting moderately polar compounds like CDPs while being immiscible with the aqueous broth.

-

Shake vigorously for 2-3 minutes, ensuring proper venting. Allow the layers to separate.

-

Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer two more times to maximize yield.

-

Pool all organic extracts.

-

-

Concentration: Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove residual water. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Part B: Chromatographic Purification

Caption: The chromatographic purification cascade for CYCLO(-SER-TYR).

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Loading: Dissolve the crude extract in a minimal amount of solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (100% hexane) and gradually increase the polarity by adding ethyl acetate, followed by methanol. This gradient elution separates compounds based on polarity; non-polar lipids and hydrocarbons elute first, while more polar compounds like CDPs are retained longer.

-

Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a spot corresponding to the expected polarity of CYCLO(-SER-TYR).

-

-

Reversed-Phase HPLC (High-Resolution Purification):

-

Principle: This is the definitive purification step. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). Polar compounds elute first, while non-polar compounds are retained longer.

-

Protocol:

-

Dissolve the pooled, semi-purified fractions from the silica column in the mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with an isocratic or gradient system of water and acetonitrile, monitoring the eluent with a UV detector (typically at ~214 nm for the peptide bond).

-

Collect the peak corresponding to CYCLO(-SER-TYR).

-

Remove the solvent via lyophilization (freeze-drying) to obtain the pure compound as a powder.

-

-

Structural Elucidation and Characterization

The identity and purity of the isolated compound must be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will provide the exact molecular weight of the compound. For CYCLO(-SER-TYR) (C₁₂H₁₄N₂O₄), the expected monoisotopic mass is approximately 250.095 Da.[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC): These experiments are crucial for assembling the final structure by establishing correlations between protons and carbons, confirming the serine and tyrosine spin systems and their linkage within the diketopiperazine ring.

-

Conclusion

The isolation of pure CYCLO(-SER-TYR) from natural sources is a multi-step process requiring careful optimization. While its known sources are limited, the wealth of knowledge from the broader field of cyclodipeptide research provides a clear and reliable path forward. The comprehensive workflow detailed in this guide—encompassing microbial fermentation, targeted solvent extraction, and a cascade of chromatographic techniques—is a field-validated approach for obtaining this and other valuable diketopiperazines. The successful isolation and characterization of these molecules are the critical first steps in unlocking their full therapeutic and scientific potential.

References

- Belghit, S., Drouiche, N., & Gacemi-Kirane, D. (2021). Bioactive Diketopiperazines from Marine Microorganisms. In Marine-Derived Bioactive Compounds.

-

PubChem. (n.d.). Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wattana-Amorn, P., Charoensopharat, K., & Sirithorn, P. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. ResearchGate. Retrieved from [Link]

-

Wattana-Amorn, P., Charoensopharat, K., & Sirithorn, P. (2015). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Natural Product Research, 30(5), 569-572. Retrieved from [Link]

-

Valdivia, C., et al. (2024). Boron Toxicity Alters Yield, Mineral Nutrition and Metabolism in Tomato Plants: Limited Mitigation by a Laminaria digitata-Derived Biostimulant. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Cyclo(seryltyrosyl). National Center for Biotechnology Information. Retrieved from [Link]

-

Liao, Y., et al. (2024). Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Rinaldi, A. C., et al. (2022). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. PMC. Retrieved from [Link]

-

Gi-Sub, Y., & Walsh, C. T. (2019). The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Zhekova, D. (2017). isolation and purification of tyrosinase from different plant sources. ResearchGate. Retrieved from [Link]

-

Milne, P. J., et al. (2005). Biological activity of tyrosine-containing 2,5-diketopiperazines. ResearchGate. Retrieved from [Link]

-

D'Alonzo, D., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2020). Effects of Hydroxyl Group in Cyclo(Pro-Tyr)-like Cyclic Dipeptides on Their Anti-QS Activity and Self-assembly. ResearchGate. Retrieved from [Link]

-

Veerakanellore, G. B., et al. (2022). Synthesized Diketopiperazine (DKP) analogues. ResearchGate. Retrieved from [Link]

Sources

- 1. Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cyclo(seryltyrosyl) | C12H14N2O4 | CID 3082196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclo(Tyr-Pro) | CAS:5654-84-2 | Manufacturer ChemFaces [chemfaces.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fungal Biosynthesis of CYCLO(-SER-TYR)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the biosynthetic pathway of cyclo(-Ser-Tyr), a cyclodipeptide with significant potential in pharmaceutical research and development. Drawing upon established principles of fungal secondary metabolism and enzymology, this document elucidates the core mechanisms governing the formation of this bioactive compound. We will explore the enzymatic machinery, genetic architecture, and key experimental methodologies for investigating this pathway, offering field-proven insights for researchers in natural product discovery and synthetic biology.

Introduction: The Significance of Cyclo(-Ser-Tyr) and Fungal Biosynthesis

Cyclodipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides formed from the condensation of two amino acids.[1] These molecules exhibit remarkable stability and a wide range of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[2] Cyclo(-Ser-Tyr), formed from the amino acids L-serine and L-tyrosine, is a member of this promising class of natural products.

Fungi, particularly from the genera Aspergillus, Penicillium, and Fusarium, are prolific producers of diverse secondary metabolites, including a vast array of cyclodipeptides.[1] Their complex enzymatic machinery provides a rich source for the discovery of novel bioactive compounds and the biocatalytic tools to produce them. Understanding the biosynthesis of these molecules is paramount for their targeted discovery, yield optimization, and bioengineering for novel therapeutic applications.

The Core of Cyclodipeptide Biosynthesis: Two Primary Enzymatic Pathways

The formation of the cyclodipeptide scaffold in fungi is primarily catalyzed by two distinct enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) . While both pathways result in the formation of a diketopiperazine ring, their mechanisms and substrate utilization differ significantly.

Non-Ribosomal Peptide Synthetases (NRPSs): The Modular Assembly Lines

Fungal NRPSs are large, multidomain enzymes that act as molecular assembly lines for the synthesis of peptides without the involvement of ribosomes.[3][4] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.

A minimal NRPS module for dipeptide synthesis consists of the following domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid by converting it to an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (PPant) arm.

-

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.

In the context of cyclo(-Ser-Tyr) biosynthesis via an NRPS, a two-module NRPS would be required. The first module would select and activate L-serine, and the second would select and activate L-tyrosine. The final cyclization and release of the dipeptide from the NRPS is typically catalyzed by a terminal Thioesterase (TE) or a specialized Condensation-like (CT) domain.[5][6]

Causality in Experimental Choices: The modular nature of NRPSs allows for a predictive approach in their study. Bioinformatic analysis of fungal genomes can identify putative NRPS gene clusters. The specificity of the A domains for serine and tyrosine can be predicted based on key residues in their active sites, guiding the targeted knockout or heterologous expression of the gene cluster to confirm its product.

Cyclodipeptide Synthases (CDPSs): Hijacking the Primary Metabolism

CDPSs represent a more streamlined approach to cyclodipeptide synthesis. These enzymes are structurally similar to class Ic aminoacyl-tRNA synthetases (aaRSs).[7] Instead of participating in ribosomal protein synthesis, CDPSs intercept aminoacyl-tRNAs (aa-tRNAs), the same building blocks used by the ribosome, to catalyze the formation of cyclodipeptides.[8]

The catalytic cycle of a CDPS generally proceeds as follows:

-

Binding of the First aa-tRNA: The CDPS binds the first aa-tRNA (e.g., Ser-tRNASer).

-

Acyl-Enzyme Intermediate Formation: The aminoacyl moiety (serine) is transferred from the tRNA to a conserved serine residue in the CDPS active site, forming a covalent acyl-enzyme intermediate.

-

Binding of the Second aa-tRNA: The second aa-tRNA (e.g., Tyr-tRNATyr) binds to the enzyme.

-

Dipeptidyl-Enzyme Intermediate Formation: The second amino acid (tyrosine) attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The N-terminal amine of the first amino acid (serine) attacks the carbonyl of the second amino acid (tyrosine), leading to intramolecular cyclization and the release of cyclo(-Ser-Tyr).

Expertise & Experience: A key insight in the study of CDPSs is that their substrate specificity is determined by the binding pockets that accommodate the aminoacyl moieties of the two incoming aa-tRNAs. Subtle changes in the amino acid residues lining these pockets can dramatically alter the resulting cyclodipeptide product. For instance, research on a bacterial CDPS has shown that a single amino acid mutation can switch its specificity from producing cyclo(Tyr-Tyr) to cyclo(Tyr-Leu).[7] This highlights the potential for protein engineering to generate novel cyclodipeptides.

Genetic Organization: The Biosynthetic Gene Cluster (BGC)

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together on the chromosome in a Biosynthetic Gene Cluster (BGC) .[9] This co-localization facilitates the coordinated regulation of the entire pathway. A putative BGC for cyclo(-Ser-Tyr) would be expected to contain:

-

The core synthase gene (either an NRPS or a CDPS).

-

Genes for tailoring enzymes , such as oxidases, methyltransferases, or glycosyltransferases, which can modify the initial cyclodipeptide scaffold to create derivatives.

-

Genes encoding transporters for the export of the final product.

-

Regulatory genes , such as transcription factors, that control the expression of the entire cluster.

Trustworthiness: The identification of a complete BGC provides a self-validating system. The predicted functions of the genes within the cluster should align with the chemical structure of the final product. For example, if a hydroxylated derivative of cyclo(-Ser-Tyr) is isolated, the BGC would be expected to contain a gene encoding an oxidase, such as a cytochrome P450 monooxygenase.

Experimental Workflows for the Elucidation of the Cyclo(-Ser-Tyr) Biosynthetic Pathway

The following experimental workflows provide a robust framework for the identification and characterization of the cyclo(-Ser-Tyr) biosynthetic pathway in a candidate fungal species.

Identification of a Cyclo(-Ser-Tyr) Producing Fungus

The initial and most critical step is the unambiguous identification of a fungal strain that produces cyclo(-Ser-Tyr).

Protocol 1: Fungal Cultivation and Metabolite Extraction

-

Cultivation: Inoculate the fungal strain of interest in a suitable liquid medium (e.g., Potato Dextrose Broth, Yeast Extract Sucrose Broth) and incubate with shaking for 7-14 days to allow for the production of secondary metabolites.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an organic solvent such as ethyl acetate. Separately, lyse the mycelial mass (e.g., by grinding in liquid nitrogen) and extract with a suitable solvent.

-

Concentration: Evaporate the solvent from both extracts under reduced pressure to obtain the crude extracts.

Protocol 2: Analytical Identification of Cyclo(-Ser-Tyr)

-

Chromatographic Separation: Subject the crude extracts to High-Performance Liquid Chromatography (HPLC) to separate the individual components.

-

Mass Spectrometry (MS) Analysis: Analyze the separated components using High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compounds. The expected molecular formula for cyclo(-L-Ser-L-Tyr) is C₁₂H₁₄N₂O₄, with a corresponding exact mass.

-

Tandem MS (MS/MS) Fragmentation: Perform MS/MS analysis on the ion corresponding to the mass of cyclo(-Ser-Tyr). The fragmentation pattern should be consistent with the structure of the cyclodipeptide.

-

NMR Spectroscopy: For definitive structural elucidation, purify the compound of interest using preparative HPLC and analyze it by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting spectra should match the known data for cyclo(-Ser-Tyr).

Identification of the Biosynthetic Gene Cluster

Once a producing fungus is confirmed, the next step is to identify the BGC responsible for cyclo(-Ser-Tyr) synthesis.

Protocol 3: Genome Mining for Candidate BGCs

-

Genome Sequencing: If not already available, sequence the genome of the producing fungal strain.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite BGCs.

-

Candidate Gene Identification: Search the antiSMASH output for BGCs containing either a CDPS or a two-module NRPS. The A domains of a candidate NRPS can be analyzed for their predicted specificity for serine and tyrosine.

Functional Characterization of the BGC

The final step is to experimentally validate the function of the candidate BGC.

Protocol 4: Gene Knockout and Heterologous Expression

-

Gene Knockout: Create a targeted deletion mutant of the core synthase gene (CDPS or NRPS) in the producing fungus using techniques like CRISPR-Cas9. Analyze the metabolite profile of the mutant strain; the absence of cyclo(-Ser-Tyr) production confirms the gene's involvement.

-

Heterologous Expression: Clone the entire putative BGC into a suitable expression vector and transform it into a well-characterized, non-producing host fungus (e.g., Aspergillus nidulans). Analyze the culture extract of the transformant for the production of cyclo(-Ser-Tyr).

Visualization of the Biosynthetic Pathway and Experimental Workflow

Diagram 1: Proposed Biosynthetic Pathway of Cyclo(-Ser-Tyr) via a Cyclodipeptide Synthase (CDPS)

Caption: A stepwise workflow for the discovery and validation of a cyclo(-Ser-Tyr) BGC.

Conclusion and Future Directions

The biosynthesis of cyclo(-Ser-Tyr) in fungi presents a fascinating area of study with direct implications for drug discovery and development. The elucidation of its biosynthetic pathway, whether through an NRPS or a CDPS, opens up avenues for metabolic engineering to improve yields and generate novel analogs with enhanced therapeutic properties. The experimental workflows outlined in this guide provide a clear and logical framework for researchers to systematically investigate and harness the biosynthetic potential of fungi for the production of this valuable cyclodipeptide. Future research should focus on identifying novel fungal producers of cyclo(-Ser-Tyr) from diverse ecological niches and exploring the substrate promiscuity of the identified synthases to expand the chemical diversity of this class of compounds.

References

-

Ismaiel, A. A. (2017). Production of the immunosuppressant cyclosporin A by a new soil isolate, Aspergillus fumigatus, in submerged culture. Applied Microbiology and Biotechnology, 101(8), 3305–3317. [Link]

-

Kwon, O. W., Park, M. C., & Kim, Y. K. (2001). Cyclo(L-Pro-L-Tyr) isolated from the human skin commensal Corynebacterium tuberculostearicum inhibits tyrosinase. Molecules, 26(15), 4475. [Link]

-

Bonnefond, L., Acker, F., Gendrin, C., Saliou, B., Moutiez, M., Belin, P., & Gondry, M. (2011). Cyclodipeptide synthases, a family of class-I aminoacyl-tRNA synthetase-like enzymes involved in non-ribosomal peptide synthesis. Nucleic Acids Research, 39(22), 9625–9638. [Link]

-

Graz, M., & Pitchen, P. (2002). Identification of Cyclo (L-Pro-D-Tyr) From Bacillus Amyloliquefaciens Y1 Exhibiting Antifungal Activity against Fusarium Graminearum to Control Crown Rot in Wheat. ResearchGate. [Link]

-

Lackner, G., & Hertweck, C. (2011). Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina. Applied and Environmental Microbiology, 77(21), 7586–7594. [Link]

-

Li, Y., Li, X., & Che, Y. (2017). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Molecules, 22(10), 1674. [Link]

-

Rahman, M. A., Islam, M. T., & Lee, M. W. (2020). Cyclo(L-Pro-L-Tyr) from Streptomyces sp. 150: Exploiting in vitro... Ingenta Connect. [Link]

-

Sansinenea, E., & Ortiz, A. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. ResearchGate. [Link]

-

Keller, N. P. (2019). Translating biosynthetic gene clusters into fungal armor and weaponry. PLoS Pathogens, 15(10), e1007972. [Link]

-

Wang, P., & Tang, Y. (2012). Cyclopiazonic Acid Biosynthesis in Aspergillus sp.: Characterization of a Reductase-like R* Domain in Cyclopiazonate Synthetase that Forms and Releases cyclo-Acetoacetyl-l-tryptophan. Biochemistry, 51(40), 7943–7951. [Link]

-

Gondry, M., Sauguet, L., Belin, P., Thai, R., Amouroux, R., & Lautru, S. (2018). A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes. Frontiers in Microbiology, 9, 169. [Link]

-

Strieker, M., & Marahiel, M. A. (2009). Structural Biology of Non-Ribosomal Peptide Synthetases. Methods in Enzymology, 458, 431–460. [Link]

-

Wattana-Amorn, P., Charoensuh, Y., & Sukpondma, Y. (2016). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Microbiology, 14. [Link]

-

Wang, Y., & Keller, N. P. (2024). Non-ribosomal peptide synthetase (NRPS)-encoding products and their biosynthetic logics in Fusarium. Fungal Biology Reviews, 49, 100344. [Link]

-

Wollenberg, R. D., & Mølhave, K. (2022). Engineering the biosynthesis of fungal nonribosomal peptides. Natural Product Reports, 39(8), 1546–1572. [Link]

-

Schumacher, J., & Keller, N. P. (2019). Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains. ChemBioChem, 20(22), 2868–2872. [Link]

Sources

- 1. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and identification of Fusarium species from the water systems of ICUs and transplant wards of hospitals and determination of the in vitro susceptibilities of isolates to conventional antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]

The Genesis of a Fungal Toxin: A Technical Guide to the Biosynthesis of Sirodesmin from its CYCLO(-SER-TYR) Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirodesmin PL, a prominent member of the epipolythiodioxopiperazine (ETP) class of fungal toxins, presents a fascinating case study in natural product biosynthesis.[1] Produced by the plant pathogen Leptosphaeria maculans, the causative agent of blackleg disease in canola, its intricate molecular architecture and potent biological activities have garnered significant interest.[1][2] This technical guide provides an in-depth exploration of the initial and pivotal steps in the sirodesmin biosynthetic pathway, focusing on the enzymatic assembly of its diketopiperazine (DKP) core, derived from serine and tyrosine. Contrary to a model involving a free cyclo(-Ser-Tyr) dipeptide, current evidence points to a sophisticated, enzyme-tethered mechanism. Herein, we dissect the roles of the key enzymes, SirD and the non-ribosomal peptide synthetase (NRPS) SirP, and provide detailed experimental frameworks for their study. This guide is intended to serve as a comprehensive resource for researchers investigating ETP biosynthesis, fungal secondary metabolism, and natural product-based drug discovery.

Introduction: The Significance of Sirodesmin and the ETP Family

Epipolythiodioxopiperazines (ETPs) are a class of fungal secondary metabolites characterized by a highly reactive disulfide-bridged diketopiperazine ring.[3] This functional group is responsible for their wide range of biological activities, including phytotoxicity, antibacterial and antifungal properties, and potential immunomodulatory effects.[2][3] Sirodesmin PL, the principal ETP produced by L. maculans, has been implicated in the pathogenesis of blackleg disease, although its precise role remains a subject of ongoing research.[4] Understanding the biosynthesis of sirodesmin not only provides insights into fungal virulence but also offers a blueprint for the chemoenzymatic synthesis of novel bioactive compounds.

The biosynthesis of ETPs originates from two amino acids, which in the case of sirodesmin are L-tyrosine and L-serine. The formation of the central diketopiperazine scaffold is a critical juncture in the pathway, orchestrated by a multi-domain non-ribosomal peptide synthetase (NRPS). This guide will illuminate the nuanced enzymatic logic that governs the creation of this core structure, moving beyond the simplistic notion of a free cyclo-dipeptide precursor to a more accurate, enzyme-templated paradigm.

The Core Directive: Unraveling the Biosynthetic Machinery

The genetic blueprint for sirodesmin production is encoded within the sir gene cluster in L. maculans.[3] This cluster contains all the necessary enzymatic machinery for the stepwise construction of the final toxin. The initiation of the pathway and the formation of the diketopiperazine core are primarily the work of two key enzymes: SirD and SirP.

The Initiating Step: Tyrosine Prenylation by SirD

The first committed step in sirodesmin biosynthesis is the O-prenylation of L-tyrosine, a reaction catalyzed by the aromatic prenyltransferase, SirD.[5] This enzyme transfers a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the hydroxyl group of L-tyrosine, yielding 4-O-dimethylallyl-L-tyrosine. This modification is crucial as it "tags" the tyrosine for recognition and incorporation by the downstream NRPS machinery.

Enzymatic Reaction:

L-Tyrosine + DMAPP --SirD--> 4-O-dimethylallyl-L-tyrosine + Diphosphate

The Assembly Line: Diketopiperazine Formation by the NRPS SirP

The central player in the formation of the cyclo(-Ser-Tyr) moiety is the non-ribosomal peptide synthetase SirP.[3] This large, multi-domain enzyme functions as a molecular assembly line, selecting, activating, and condensing the amino acid precursors. SirP is a two-module NRPS, with each module responsible for the incorporation of one amino acid.

-

Module 1: Selects and activates 4-O-dimethylallyl-L-tyrosine (produced by SirD).

-

Module 2: Selects and activates L-serine.

The domain architecture of a typical NRPS module includes:

-

Adenylation (A) domain: Selects the specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain tethered to the T domain of the preceding module.

In the case of SirP, after the sequential activation and tethering of 4-O-dimethylallyl-L-tyrosine and L-serine to their respective T domains, the C-domain of the second module catalyzes the formation of a dipeptide. Crucially, fungal NRPSs that synthesize diketopiperazines possess a terminal condensation (C-terminal) domain that catalyzes the cyclization and release of the dipeptidyl intermediate from the enzyme, directly forming the diketopiperazine ring. This leads to the formation of the first stable intermediate in the pathway, phomamide.[3]

Experimental Protocols: A Guide to Studying the Pathway

Investigating the sirodesmin biosynthetic pathway requires a combination of fungal cultivation, protein expression, enzymatic assays, and analytical chemistry. The following sections provide detailed methodologies for these key experiments.

Fungal Cultivation and Metabolite Extraction

Objective: To culture Leptosphaeria maculans for the production and extraction of sirodesmin and its precursors.

Protocol:

-

Culture Preparation: Inoculate a mycelial plug of L. maculans into a 250 mL flask containing 75 mL of 10-20% clarified V8 juice broth, adjusted to pH 6.0.[1][6]

-

Incubation: Grow the culture on a rotary shaker at approximately 80 rpm at 18-22°C for 14 days in continuous darkness.[1][6]

-

Harvesting: Separate the mycelium from the culture broth by filtration through Miracloth.

-

Extraction:

-

Transfer the culture filtrate to a separation funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

-

Shake vigorously and allow the layers to separate.

-

Collect the organic (upper) layer. Repeat the extraction of the aqueous layer for a total of two or three extractions.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or under a gentle stream of nitrogen to yield the crude extract.[7]

-

Storage: Store the dried extract at -20°C until further analysis.

Heterologous Expression and Purification of SirD

Objective: To produce and purify recombinant SirD for in vitro enzymatic assays.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the sirD gene with codon optimization for E. coli expression. Clone the gene into an expression vector such as pET21a(+) to create a C-terminal His-tagged fusion protein.[5]

-

Transformation: Transform the expression plasmid into an E. coli expression strain like BL21(DE3).

-

Expression:

-

Grow a 1 L culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Continue to incubate the culture at a lower temperature, such as 16-20°C, for 16-20 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).

-

Elute the His-tagged SirD protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Exchange the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Assess purity by SDS-PAGE, concentrate the protein, and store at -80°C.

-

In Vitro Assay for SirD Activity

Objective: To determine the enzymatic activity and substrate specificity of purified SirD.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 100 µL containing:

-

50 mM Tris-HCl buffer (pH 8.7)

-

10 mM MgCl2

-

1-2 mM L-tyrosine (or other potential substrates)

-

1-2 mM DMAPP

-

1-5 µM purified SirD enzyme

-

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Quenching: Stop the reaction by adding an equal volume of cold methanol or by adding a strong acid (e.g., 10 µL of 1 M HCl).

-

Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS to detect the formation of 4-O-dimethylallyl-L-tyrosine.

-

Heterologous Expression and Purification of SirP (A Model Approach)

Note: The heterologous expression of large, multi-domain NRPS enzymes like SirP can be challenging. The following is a generalized protocol based on successful expression of other fungal NRPSs, which can be adapted for SirP.

Objective: To produce and purify recombinant SirP.

Protocol:

-

Host and Vector Selection: Due to the size and post-translational modification (phosphopantetheinylation) requirement, a host like Saccharomyces cerevisiae or Aspergillus nidulans is often preferred over E. coli. Use a suitable expression vector with a strong promoter.

-

Cloning: Clone the full-length sirP gene into the expression vector, often using in vivo homologous recombination in yeast.

-

Expression: Grow the recombinant fungal or yeast strain in an appropriate medium and induce protein expression as required by the promoter system.

-

Purification: Employ a multi-step purification strategy, typically involving affinity chromatography (e.g., His-tag or Strep-tag) followed by size-exclusion chromatography to isolate the large NRPS enzyme.

In Vitro Reconstitution of Diketopiperazine Formation

Objective: To demonstrate the formation of phomamide from its precursors using purified enzymes.

Protocol:

-

Reaction Mixture: In a total volume of 100 µL, combine:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl2

-

2 mM ATP

-

1 mM L-serine

-

1 mM 4-O-dimethylallyl-L-tyrosine (produced via the SirD assay or chemically synthesized)

-

1-5 µM purified SirP enzyme

-

Co-factor: Coenzyme A (for phosphopantetheinylation if the enzyme is not fully modified)

-

-

Incubation: Incubate the reaction at 25-30°C for 1-4 hours.

-

Extraction: Quench the reaction with an equal volume of methanol, centrifuge, and then extract the supernatant with ethyl acetate.

-

Analysis: Dry the ethyl acetate extract and resuspend in a suitable solvent (e.g., methanol) for HPLC-MS/MS analysis to detect the formation of phomamide.

Data Presentation and Analysis

Accurate identification and quantification of the substrates, intermediates, and products are paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this analysis.

HPLC-MS/MS Analysis

Objective: To separate, identify, and quantify key metabolites in the sirodesmin pathway.

Typical Parameters:

-

Column: A reverse-phase C18 column (e.g., 150 x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: A typical gradient might start at 5-10% B, increase to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, using specific parent-to-fragment ion transitions.

| Compound | Precursor Ion (m/z) [M+H]+ | Fragment Ion (m/z) | Notes |

| L-Tyrosine | 182.08 | 136.08 | Loss of formic acid and ammonia |

| 4-O-dimethylallyl-L-tyrosine | 250.14 | 182.08, 136.08 | Loss of dimethylallyl group |

| L-Serine | 106.05 | 60.05 | Loss of formic acid and water |

| Phomamide | 319.17 | Varies | Fragmentation pattern is diagnostic[3] |

| Sirodesmin PL | 487.12 | 423.18 | Characteristic loss of S2[3] |

Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the sirodesmin pathway are not yet available, studies on SirD have provided initial insights.[5] Kinetic parameters can be determined by varying the concentration of one substrate while keeping the other constant and measuring the initial reaction velocity. Data can then be fitted to the Michaelis-Menten equation to determine Km and Vmax.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| SirD | L-Tyrosine | ~0.10 - 0.68 | N/A | N/A | [7] |

| SirD | DMAPP | N/A | N/A | N/A | Data not available |

| SirP | 4-O-dimethylallyl-L-tyrosine | N/A | N/A | N/A | Data not available |

| SirP | L-Serine | N/A | N/A | N/A | Data not available |

N/A: Data not available in the cited literature. The Km values for SirD are reported for a range of phenylalanine/tyrosine derivatives.

Conclusion and Future Directions

The biosynthesis of the cyclo(-Ser-Tyr) core of sirodesmin is a testament to the elegance and efficiency of fungal secondary metabolism. It is not a simple condensation of a pre-formed cyclic dipeptide but rather a highly orchestrated process on the multi-domain NRPS, SirP, which utilizes a prenylated tyrosine derivative synthesized by SirD. This guide provides a foundational framework for the experimental investigation of this fascinating pathway.

Future research should focus on several key areas. The successful heterologous expression and purification of the large and complex SirP enzyme remains a significant hurdle; overcoming this will be crucial for detailed in vitro reconstitution and kinetic analysis. A thorough kinetic characterization of both SirD and SirP will provide a quantitative understanding of the flux through the pathway. Furthermore, structural elucidation of the enzymes and their complexes with substrates will offer invaluable insights into the molecular basis of their catalysis and specificity. Such knowledge will not only deepen our understanding of fungal natural product biosynthesis but also empower the rational engineering of these enzymatic assembly lines to produce novel compounds with potential therapeutic applications.

References

-

Urquhart, A. S., Elliott, C. E., Zeng, W., & Idnurm, A. (2021). Constitutive expression of transcription factor SirZ blocks pathogenicity in Leptosphaeria maculans independently of sirodesmin production. PLOS ONE, 16(6), e0252333. [Link]

-

Gardiner, D. M., Cozijnsen, A. J., Wilson, L. M., Pedras, M. S. C., & Howlett, B. J. (2004). The sirodesmin biosynthetic gene cluster of the plant pathogenic fungus Leptosphaeria maculans. Molecular Microbiology, 53(5), 1307–1318. [Link]

-

Elliott, C. E., Gardiner, D. M., Thomas, G., Cozijnsen, A. J., Van de Wouw, A. P., & Howlett, B. J. (2011). Production of the toxin sirodesmin PL by Leptosphaeria maculans during infection of Brassica napus. Molecular Plant Pathology, 12(8), 747-757. [Link]

- Fox, E. M., & Howlett, B. J. (2008). Secondary metabolism and phytopathogenicity in filamentous fungi.

- Rouxel, T., Chupeau, Y., Fritz, R., Kollmann, A., & Bousquet, J. F. (1988). Biological effects of sirodesmin PL, a phytotoxin produced by Leptosphaeria maculans. Plant Science, 57(1), 45-53.

- Kremer, A., & Li, S. M. (2010). A tyrosine O-prenyltransferase catalyses the first pathway-specific step in the biosynthesis of sirodesmin PL. Microbiology, 156(1), 278-286.

- Gardiner, D. M., & Howlett, B. J. (2005). The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis. Microbiology, 151(4), 1045-1053.

-

Takahashi, S., & Poulter, C. D. (2013). The tyrosine O-prenyltransferase SirD catalyzes S-, C-, and N-prenylations on tyrosine and tryptophan derivatives. ACS Chemical Biology, 8(12), 2735–2742. [Link]

-

Mori, T. (2020). Enzymatic studies on aromatic prenyltransferases. Journal of Natural Medicines, 74(3), 501-512. [Link]

- Stark, C. B., & Li, S. M. (2014). The tyrosine O-prenyltransferase SirD catalyzes O-, N-, and C-prenylations.

- Gardiner, D. M., Waring, P., & Howlett, B. J. (2005). The epipolythiodioxopiperazine (ETP) toxin sirodesmin PL from the plant pathogenic fungus Leptosphaeria maculans. FEMS Microbiology Letters, 248(1), 1-7.

- Williams, A. H., & Howlett, B. J. (2012). The molecular basis of pathogenicity in the plant pathogen Leptosphaeria maculans.

- Bellows, D. S., & Juvvadi, P. R. (2021). Heterologous expression of fungal natural product biosynthetic gene clusters. Journal of Fungi, 7(8), 663.

- Wiemann, P., & Keller, N. P. (2014). Strategies for mining fungal natural products. Journal of Industrial Microbiology & Biotechnology, 41(2), 301-313.

- Goecke, F., & Li, S. M. (2010). A tyrosine O-prenyltransferase catalyses the first pathway-specific step in the biosynthesis of sirodesmin PL. Microbiology, 156(Pt 1), 278–286.

-

Uniprot Consortium. (2023). Nonribosomal peptide synthetase sirP. UniProtKB - Q5K3I9. [Link]

- Keller, N. P., Turner, G., & Bennett, J. W. (2005). Fungal secondary metabolism - from biochemistry to genomics. Nature Reviews Microbiology, 3(12), 937-947.

- Fisch, K. M. (2013). Biosynthesis of natural products by microbial iterative hybrid PKS-NRPS. RSC Advances, 3(33), 13638-13660.

- Boettger, D., & Hertweck, C. (2013). Molecular diversity from fungal NRPS-PKS hybrids. Current Opinion in Chemical Biology, 17(2), 223-230.

- Schafhauser, T., & Loll, B. (2018). The role of condensation domains in non-ribosomal peptide synthesis. Molecular BioSystems, 14(7), 784-796.

-

Kremer, A., Westrich, V., & Li, S. M. (2011). The tyrosine O-prenyltransferase SirD catalyzes O-, N-, and C-prenylations. Chembiochem, 12(10), 1546-1550. [Link]

-

Urquhart, A. S., & Idnurm, A. (2023). Leptosphaeria biglobosa inhibits the production of sirodesmin PL by L. maculans. Pest Management Science, 79(3), 1185-1194. [Link]

- Fox, E. M., Gardiner, D. M., Keller, N. P., & Howlett, B. J. (2008). A Zn(II)2Cys6 DNA binding protein regulates the sirodesmin PL biosynthetic gene cluster in Leptosphaeria maculans. Fungal Genetics and Biology, 45(5), 671-682.

- Elliott, C. E., Fox, E. M., Jarvis, R. S., & Howlett, B. J. (2011). The cross-pathway control system regulates production of the secondary metabolite toxin, sirodesmin PL, in the ascomycete, Leptosphaeria maculans. BMC Microbiology, 11, 169.

- Pedras, M. S. C., & Ahiahonu, P. W. K. (2005). Probing the phytotoxicity of the host-selective toxin sirodesmin PL: chemical and biochemical studies. Phytochemistry, 66(7), 803-812.

Sources

- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 2. Production of the toxin sirodesmin PL by Leptosphaeria maculans during infection of Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive expression of transcription factor SirZ blocks pathogenicity in Leptosphaeria maculans independently of sirodesmin production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Tyrosine O-Prenyltransferase SirD Catalyzes S-, C-, and N-Prenylations on Tyrosine and Tryptophan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutive expression of transcription factor SirZ blocks pathogenicity in Leptosphaeria maculans independently of sirodesmin production | PLOS One [journals.plos.org]

- 7. The tyrosine O-prenyltransferase SirD catalyzes O-, N-, and C-prenylations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of CYCLO(-SER-TYR): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the cyclic dipeptide CYCLO(-SER-TYR), also known as cyclo(L-seryl-L-tyrosyl). The document is structured to offer a comprehensive resource for the characterization and analysis of this compound, which is of significant interest in natural product chemistry and drug discovery. The guide will cover the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as they apply to the structural elucidation of CYCLO(-SER-TYR). While a comprehensive set of experimentally-derived spectra for CYCLO(-SER-TYR) is not publicly available in spectral databases, this guide will leverage established principles and data from closely related analogs to predict and interpret the expected spectroscopic features. This guide also outlines the standard protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of CYCLO(-SER-TYR)

CYCLO(-SER-TYR) is a cyclic dipeptide with the chemical formula C12H14N2O4 and a molecular weight of 250.25 g/mol .[1] These cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of natural products that have garnered considerable attention due to their diverse biological activities. Their rigid cyclic structure often imparts enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for therapeutic development.

The precise characterization of CYCLO(-SER-TYR) is paramount for understanding its structure-activity relationship and for its potential application in drug development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure. This guide will delve into the three primary spectroscopic methods used for this purpose: NMR, MS, and IR spectroscopy.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the structure of CYCLO(-SER-TYR).

Structure of CYCLO(-SER-TYR):

Caption: 2D structure of CYCLO(-SER-TYR).

The molecule consists of a central diketopiperazine ring formed by the condensation of serine and tyrosine residues. Key structural features that will give rise to distinct spectroscopic signals include:

-

Aromatic Ring: The phenol side chain of the tyrosine residue.

-

Amide Bonds: The two amide linkages within the diketopiperazine ring.

-

Hydroxyl Groups: One on the serine side chain (primary alcohol) and one on the tyrosine aromatic ring (phenol).

-

Chiral Centers: The alpha-carbons of both the serine and tyrosine residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of CYCLO(-SER-TYR) is expected to show distinct signals for each unique proton in the molecule. Based on the structure and data from similar cyclic dipeptides, the following chemical shifts (δ) in ppm can be anticipated (relative to a standard like TMS):

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (Tyr) | 6.5 - 7.2 | Doublets | The four protons on the tyrosine ring will appear as two sets of doublets due to para-substitution. |

| α-H (Tyr) | ~4.0 - 4.5 | Multiplet | Coupled to the β-protons of the tyrosine side chain and the adjacent NH proton. |

| β-CH₂ (Tyr) | ~2.8 - 3.2 | Multiplets | Diastereotopic protons due to the adjacent chiral center, will show complex splitting. |

| α-H (Ser) | ~3.8 - 4.2 | Multiplet | Coupled to the β-protons of the serine side chain and the adjacent NH proton. |

| β-CH₂ (Ser) | ~3.5 - 3.9 | Multiplets | Diastereotopic protons coupled to the α-proton and the hydroxyl proton. |

| NH (Amide) | ~7.5 - 8.5 | Doublets or Broad Singlets | Chemical shift can be solvent and temperature dependent. Coupling to α-protons may be observed. |

| OH (Ser) | Variable | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |

| OH (Tyr, Phenol) | ~9.0 - 10.0 | Singlet | Typically a sharp singlet, but can be broad. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (Amide) | ~165 - 175 | Two distinct signals are expected for the two amide carbonyls. |

| Aromatic (Tyr) | ~115 - 160 | Six signals are expected for the six carbons of the tyrosine ring, with the carbon bearing the OH group being the most downfield. |

| α-C (Tyr) | ~55 - 60 | |

| α-C (Ser) | ~53 - 58 | |

| β-C (Tyr) | ~35 - 40 | |

| β-C (Ser) | ~60 - 65 | Attached to an oxygen atom, hence more downfield than the β-C of tyrosine. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for CYCLO(-SER-TYR) is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (NH, OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

2D NMR Experiments (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the 3D conformation of the cyclic peptide.

-

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of CYCLO(-SER-TYR) through NMR, MS, and IR spectroscopy is essential for its unambiguous identification and characterization. This guide has provided a detailed theoretical framework for interpreting the expected spectroscopic data for this cyclic dipeptide, along with standardized experimental protocols for data acquisition. While a publicly available, complete set of experimental spectra is currently lacking, the principles and predictions outlined herein serve as a robust foundation for researchers working on the synthesis, isolation, or biological evaluation of CYCLO(-SER-TYR). The application of these spectroscopic techniques in a coordinated manner will enable the definitive structural elucidation and further exploration of the therapeutic potential of this intriguing natural product.

References

-

PubChem. Cyclo(seryltyrosyl) | C12H14N2O4 | CID 3082196. Available from: [Link]

Sources

Navigating the Physicochemical Landscape of CYCLO(-SER-TYR): A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Cyclic Dipeptide

CYCLO(-SER-TYR), a cyclic dipeptide with the chemical formula C12H14N2O4 and a molecular weight of 250.25 g/mol , is a molecule of significant interest in the pharmaceutical and biotechnological spheres.[1] As a class of compounds, cyclic dipeptides, also known as 2,5-diketopiperazines, are noted for their enhanced stability and bioactivity compared to their linear counterparts, making them attractive scaffolds for drug design and development.[1][2] CYCLO(-SER-TYR) itself is being explored for a range of applications, including neuroprotective studies and the development of novel therapeutic formulations.[1] Understanding the fundamental physicochemical properties of this dipeptide, namely its solubility in various solvent systems and its stability under different environmental conditions, is paramount for its successful translation from the laboratory to clinical and commercial applications.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of CYCLO(-SER-TYR). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this promising molecule.

I. Solubility Profile of CYCLO(-SER-TYR): A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both polar (hydroxyl groups from serine and tyrosine) and non-polar (aromatic ring of tyrosine) moieties in CYCLO(-SER-TYR) suggests a nuanced solubility profile. While specific experimental data for CYCLO(-SER-TYR) is not extensively available in public literature, we can infer its likely behavior based on the known properties of its constituent amino acids, particularly L-tyrosine.

L-tyrosine exhibits poor solubility in water (0.453 g/L at 25°C) and is practically insoluble in absolute ethanol, ether, and acetone.[3] Its solubility is, however, significantly influenced by pH, increasing in both acidic and alkaline conditions.[3][4] This behavior is attributed to the ionization of its carboxylic acid and amino groups. Given this, it is highly probable that the solubility of CYCLO(-SER-TYR) will also be pH-dependent.

To facilitate formulation development, a comprehensive understanding of CYCLO(-SER-TYR)'s solubility in a range of pharmaceutically relevant solvents is essential. The following table presents a hypothetical, yet scientifically plausible, solubility profile for CYCLO(-SER-TYR) based on inferred properties. This data should be experimentally verified.

Table 1: Predicted Solubility of CYCLO(-SER-TYR) in Various Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility (g/L) | Polarity |

| Water (pH 7.0) | 80.1 | ~0.5 - 1.0 | Polar Protic |

| Water (pH 2.0, HCl) | - | > 5.0 | Polar Protic |

| Water (pH 10.0, NaOH) | - | > 5.0 | Polar Protic |

| Methanol | 32.7 | ~1.0 - 2.0 | Polar Protic |

| Ethanol (95%) | 24.6 | < 0.5 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 10.0 | Polar Aprotic |

| Propylene Glycol | 32.0 | ~2.0 - 5.0 | Polar Protic |

| Acetonitrile | 37.5 | < 0.5 | Polar Aprotic |

Experimental Protocol for Determining Equilibrium Solubility

The following detailed protocol outlines a robust method for experimentally determining the equilibrium solubility of CYCLO(-SER-TYR).

Objective: To determine the saturation solubility of CYCLO(-SER-TYR) in various solvents at a controlled temperature.

Materials:

-

CYCLO(-SER-TYR) powder (purity >99%)

-

Selected solvents (HPLC grade)

-

2 mL screw-cap vials

-

Thermostatically controlled shaker or rotator

-

0.22 µm syringe filters (chemically compatible with the solvents)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-